2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid
Description
2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid is a thiazole-carboxylic acid derivative featuring a difluoromethylsulfonamido group attached via a methylene linker to the thiazole core. Such features are critical for modulating solubility, metabolic stability, and target binding.
Properties
Molecular Formula |
C7H8F2N2O4S2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[(difluoromethylsulfonylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O4S2/c1-3-5(6(12)13)16-4(11-3)2-10-17(14,15)7(8)9/h7,10H,2H2,1H3,(H,12,13) |
InChI Key |
PVDVFEGRFJXEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNS(=O)(=O)C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid typically involves the introduction of the difluoromethylsulfonamido group onto a thiazole ring. One common method involves the reaction of a thiazole derivative with a difluoromethylsulfonamide reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazole derivatives with reduced functional groups .
Scientific Research Applications
2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfonamido group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
The compound belongs to a broader class of 4-methylthiazole-5-carboxylic acid derivatives, which are often modified at the 2-position to optimize pharmacological properties. Below is a comparative analysis with key analogs:
Key Observations
Substituent Impact on Activity: Electron-withdrawing groups (e.g., cyano, nitro) enhance xanthine oxidase inhibition (e.g., febuxostat IC₅₀ = 5.8 nM vs. indolyl derivatives IC₅₀ = 3.0–16 nM) . Indolyl moieties improve in vivo efficacy (e.g., 43% uric acid reduction ), likely due to improved pharmacokinetics.
Solubility and Bioavailability :
- Febuxostat’s low solubility (12.9 µg/mL) limits bioavailability (<50%) , whereas sulfonamide derivatives (e.g., the target compound) may exhibit better solubility via hydrogen-bonding interactions .
Synthetic Routes :
- Thiazole-carboxylic acids are commonly synthesized via cyclization (e.g., thiobenzamide cyclization ) or condensation reactions (e.g., using EDC/TBTU coupling reagents ).
Target Specificity :
- While febuxostat and indolyl analogs target XO, the difluoromethylsulfonamido derivative may exhibit broader applications, such as antiviral activity via flavivirus E protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
